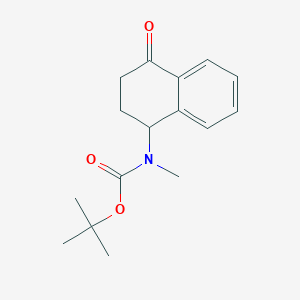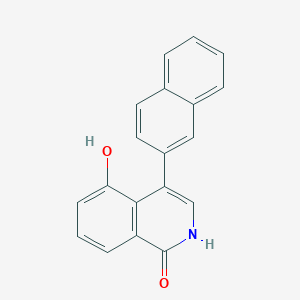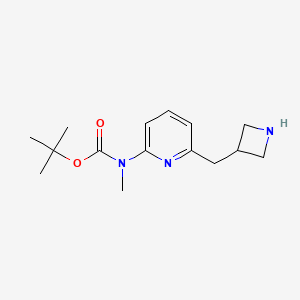![molecular formula C12H10BrNO2 B11842921 9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione](/img/structure/B11842921.png)
9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione is a synthetic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by a bromine atom at the 9th position and a fused indole ring system, making it a valuable molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione typically involves the bromination of a suitable indole precursor. One common method includes the reaction of 5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 9th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydro derivatives.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific biological context and require further research for detailed elucidation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
5,6,7,8-Tetrahydro-1H-benzo[f]indole-2,3-dione: Lacks the bromine atom but shares a similar core structure.
Uniqueness
9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities. This structural feature distinguishes it from other indole derivatives and makes it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H10BrNO2 |
|---|---|
Poids moléculaire |
280.12 g/mol |
Nom IUPAC |
9-bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione |
InChI |
InChI=1S/C12H10BrNO2/c13-9-7-4-2-1-3-6(7)5-8-10(9)14-12(16)11(8)15/h5H,1-4H2,(H,14,15,16) |
Clé InChI |
OBUFNKLGLNJOSM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C3=C(C=C2C1)C(=O)C(=O)N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl 2-ethyl-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11842867.png)





![4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11842891.png)
![7-(2,4-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11842892.png)
![(3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate](/img/structure/B11842895.png)
![6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11842899.png)

![tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11842905.png)
